(1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride is a chemical compound with the molecular formula and a CAS number of 1216613-16-9. This compound is a derivative of piperazine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms. The dihydrochloride form indicates that the compound has two hydrochloride ions associated with it, enhancing its solubility and stability in aqueous solutions.
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Piperazine derivatives are frequently explored for their roles in the development of pharmaceuticals, particularly in the fields of psychiatry and neurology.
The synthesis of (1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride typically involves several key steps:
The synthesis can face challenges such as low yields or complex purification processes. Optimizing reaction conditions is crucial for improving yield and purity.
The molecular structure of (1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride features:
The structural formula can be represented as:
(1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride can undergo various chemical reactions:
Reagents commonly used include:
The reaction conditions usually require specific temperatures and solvents to achieve optimal results .
The mechanism of action for (1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride primarily revolves around its interaction with biological targets. The piperazine moiety serves as a basic and hydrophilic group that enhances pharmacokinetic properties. This allows for effective interaction with target macromolecules such as receptors or enzymes involved in various biological pathways .
Relevant data regarding its solubility and stability are essential for its application in formulations .
(1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride has several scientific applications:
The crystallization of (1,4-dimethyl-2-piperazinyl)acetic acid dihydrochloride presents unique challenges due to the compound's zwitterionic character and sensitivity to pH changes. Tert-butanol has emerged as a particularly effective solvent for dihydrochloride salt formation, offering advantages in crystalline phase purity and polymorph control. This branched-chain alcohol provides optimal polarity (polarity index ≈ 4.1) that facilitates molecular alignment during crystal lattice formation while minimizing nucleophilic interference with the piperazine nucleus [5]. The low reactivity of tertiary alcohols prevents esterification side reactions that commonly occur with methanol or ethanol when carboxylic acid groups are present in the molecule [4].
Solvent blending strategies have been developed to optimize crystal habit and particle size distribution. Binary mixtures of tert-butanol with dichloromethane (3:1 v/v) enable rapid initial nucleation followed by controlled crystal growth, producing materials with consistent bulk density and flow properties essential for pharmaceutical processing. When amorphous forms are desired, anti-solvent precipitation using tert-butanol as the solvent and diethyl ether as the anti-solvent generates metastable amorphous phases with high specific surface area (>5 m²/g). These amorphous phases show enhanced dissolution kinetics but require strict moisture control (<5% RH) during processing to prevent spontaneous crystallization [5] [8].
Table 1: Solvent Systems for Crystallization Optimization
Solvent Combination | Ratio (v/v) | Crystal Form | Particle Size (µm) | Application Purpose |
---|---|---|---|---|
Tert-butanol | 100% | Monoclinic | 20-50 | Stable crystalline form |
TBA:DCM | 3:1 | Orthorhombic | 5-15 | High surface area crystals |
TBA:Diethyl ether | 1:4 | Amorphous | <5 | Enhanced dissolution |
Synthetic routes to piperazinyl-acetic acid derivatives employ specialized catalysts to address the steric hindrance and basicity challenges of the piperazine ring system. Transition metal catalysis has been extensively explored, with palladium-based systems enabling C-N coupling between chloroacetate precursors and secondary piperazine nitrogens. However, these systems face limitations in (1,4-dimethyl-2-piperazinyl)acetic acid synthesis due to catalyst poisoning by the tertiary amine functionality and product inhibition at metal centers. The Buchwald-Hartwig protocol using Pd₂(dba)₃/XPhos (2 mol%) achieves only 38% yield in model reactions due to competitive dehalogenation and homocoupling byproducts [9].
Metal-free alternatives using lithium bis(trimethylsilyl)amide (LiHMDS) have demonstrated superior performance for this compound class. The bulky silylamide anion acts as a non-coordinating base that generates highly nucleophilic piperazine species without metal complexation. Flow chemistry implementations of this methodology allow precise residence time control (15-30 minutes at 85°C), suppressing N-alkyl quaternization and increasing yields to 78% with >95% purity. This represents a significant advance over batch processing where overalkylation can consume 15-20% of product [9].
Phase-transfer catalysis with aliquat 336 facilitates interfacial reactions between aqueous sodium chloroacetate and piperazine intermediates dissolved in toluene. The quaternary ammonium carrier transports chloroacetate anions into the organic phase where reaction occurs with 1,4-dimethylpiperazine. This approach eliminates the need for anhydrous conditions while maintaining reaction rates of 0.12 mol/L·h at 80°C. Kinetic studies show first-order dependence on both catalyst concentration and organic-phase piperazine concentration, supporting an interfacial reaction mechanism [5] [8].
Alkali metal salts play multifaceted roles in stabilizing reactive intermediates during the synthesis of (1,4-dimethyl-2-piperazinyl)acetic acid. Sodium chloroacetate serves dual functions as both reactant and phase-transfer catalyst in the key carboxylation step. The sodium cation coordinates with the piperazine nitrogen, reducing its basicity and preventing polyalkylation. This coordination stabilizes the transition state during nucleophilic displacement, with potassium analogs increasing reaction rates by 2.3-fold compared to sodium due to weaker ion pairing [2] [8].
Potassium tert-butoxide (1.2-1.5 equiv) generates the reactive alkoxide from the piperazinyl-ethanol precursor, which then undergoes Williamson ether synthesis with chloroacetate. The tert-butoxide anion's steric bulk minimizes esterification side reactions that plague smaller alkoxides. Continuous addition protocols maintain optimal alkoxide concentration throughout the reaction, improving yields from 35% to 68% in telescoped syntheses. Stoichiometric studies reveal that maintaining a 15-20% molar excess of potassium relative to the piperazine nitrogen prevents enolization and subsequent decomposition pathways [5] [8].
Table 2: Alkali Metal Effects on Reaction Efficiency
Metal Counterion | Relative Rate | Isolated Yield (%) | Major Byproduct | Optimal Temperature (°C) |
---|---|---|---|---|
Sodium | 1.0 | 52 | Enolized product | 70 |
Potassium | 2.3 | 78 | Dialkylated species | 85 |
Cesium | 1.8 | 65 | Elimination product | 75 |
For carboxylate protection, potassium salts provide superior crystallinity compared to sodium analogs during intermediate isolation. The potassium carboxylate of (1,4-dimethyl-2-piperazinyl)acetic acid forms well-defined crystals from tert-butanol/water mixtures (95:5), while sodium salts produce oily residues under identical conditions. This crystallization behavior enables direct purification of the intermediate before dihydrochloride formation, removing the need for chromatographic separation [2] [8].
The conversion of (1,4-dimethyl-2-piperazinyl)acetic acid to its dihydrochloride salt requires precise control of stoichiometry and crystallization conditions to ensure consistent salt formation. pH-controlled crystallization is the most effective approach, where hydrochloric acid addition maintains the reaction mixture at pH 5.0-5.5 during salt formation. This narrow pH window maximizes dihydrochloride yield while preventing hydrolytic decomposition of the acetic acid moiety. Below pH 4.5, tris-hydrochloride impurities can constitute up to 12% of the product, while above pH 6.0, mono-hydrochloride salts dominate (≥85%) [5].
Counterion exchange methodology produces material with exceptional ionic purity. Starting from the dipotassium carboxylate salt, treatment with 2.05 equivalents of hydrochloric acid in ethanol/water (4:1) followed by slow anti-solvent addition (diethyl ether) yields the dihydrochloride with ≤0.3% potassium residue. This represents a significant improvement over direct acidification routes that typically contain 1.2-1.8% residual cations. The protocol also controls chloride content within pharmacopeial limits (16.2-16.8% theoretical 16.9%) [5] [10].
Temperature-ramped crystallization addresses polymorphic instability issues. Gradual cooling from 65°C to -5°C at 5°C/hour produces exclusively the thermodynamically stable Form I polymorph, as confirmed by XRPD (characteristic peaks at 8.7°, 12.3°, 17.5° 2θ). Rapid cooling generates mixtures of Forms I and II, compromising storage stability. Post-crystallization processing includes fluid-bed drying at 40°C with dehumidified air (<10% RH), which maintains crystallinity while reducing water content to <0.8% w/w [5] [10].
The optimized process achieves 44% overall yield from 1,4-dimethylpiperazine precursors, a significant improvement over earlier methods that averaged 10.6% yield. Critical quality attributes include hydrochloride content (98.5-101.5% of theoretical), related substances (<0.5% total impurities), and crystalline form (100% Form I by XRPD). Residual solvent analysis confirms tert-butanol levels below ICH Q3C limits (≤500 ppm), demonstrating the robustness of the crystallization and drying processes [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: